(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine
Description
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H22N2/c1-13(2)6-5-9-7-10-3-4-11(8-9)12-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
GMEQPKPHVAHETI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CC2CCC(C1)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:
Enantioselective Construction: This approach relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Desymmetrization Process: Starting from achiral tropinone derivatives, the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including as a ligand for various receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific receptors and biological systems being targeted.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share the 8-azabicyclo[3.2.1]octane scaffold.
Hexahydroazepinylbenzamides: These compounds are structurally related and have similar biological activities.
Uniqueness
(2-(8-Azabicyclo[321]octan-3-YL)ethyl)dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine, with a CAS number of 1536085-27-4, is a bicyclic amine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : CHN
- Molecular Weight : 182.31 g/mol
- Structure : The compound features an azabicyclo[3.2.1]octane ring system, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a ligand for receptors involved in neurotransmission, potentially influencing pathways related to pain modulation and inflammation.
Biological Activity Overview
Research indicates that compounds similar to (2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine exhibit significant activity in the following areas:
-
Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) :
- Inhibition of NAAA can enhance the levels of endogenous palmitoylethanolamide (PEA), which plays a role in anti-inflammatory responses.
- A study demonstrated that related azabicyclic compounds showed high selectivity and potency in inhibiting NAAA, suggesting potential for managing inflammatory conditions .
- Vasopressin V(1A) Receptor Antagonism :
Case Study 1: NAAA Inhibition
A study focused on the structure-activity relationship (SAR) of azabicyclic compounds revealed that specific modifications could enhance inhibitory potency against human NAAA, achieving IC values in the low nanomolar range (e.g., 0.042 µM). This suggests that similar modifications could be explored in (2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine to improve its pharmacological profile .
Case Study 2: Vasopressin Receptor Interaction
Research on a series of azabicyclic derivatives indicated that certain compounds exhibited high affinity and selectivity for the vasopressin V(1A) receptor, with potential applications in treating cardiovascular diseases . The structural similarities with (2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine suggest it may also possess similar receptor interaction profiles.
Table 1: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| NAAA Inhibition | Enhances PEA levels | |
| Vasopressin V(1A) Antagonism | Receptor blockade |
Table 2: Structure-Activity Relationship Insights
| Compound | IC (µM) | Comments |
|---|---|---|
| Endo-Ethoxymethyl-Pyrazole | 0.042 | High selectivity for NAAA |
| Azabicyclo Derivative | Varies | Potential vasopressin receptor antagonists |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
